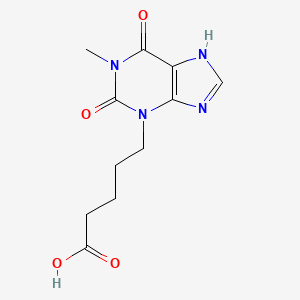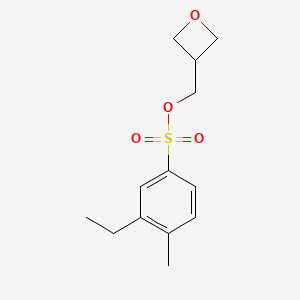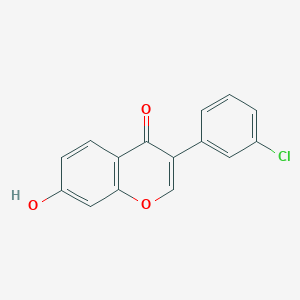
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by a chromen-4-one core structure with a hydroxyl group at the 7th position and a chlorophenyl group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in an ethanol solvent with a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(3-Chlorophenyl)-7-oxo-4H-chromen-4-one.
Reduction: 3-(3-Chlorophenyl)-7-hydroxy-4H-chroman-4-one.
Substitution: 3-(3-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with cellular enzymes and receptors. The hydroxyl group at the 7th position plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the chlorophenyl group enhances its binding affinity to specific molecular targets, such as enzymes involved in inflammatory pathways. The compound can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with the chlorine atom at the 4th position of the phenyl ring.
3-(3-Bromophenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a bromine atom instead of chlorine.
3-(3-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The presence of the chlorine atom at the 3rd position enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the chlorophenyl and hydroxyl groups contributes to its potent antioxidant and anti-inflammatory properties.
Propriétés
Numéro CAS |
224426-56-6 |
|---|---|
Formule moléculaire |
C15H9ClO3 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-2-9(6-10)13-8-19-14-7-11(17)4-5-12(14)15(13)18/h1-8,17H |
Clé InChI |
RQYVHBZWMYJJAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=COC3=C(C2=O)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


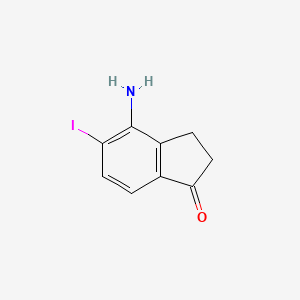

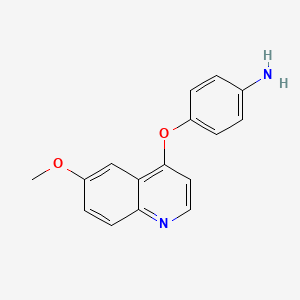
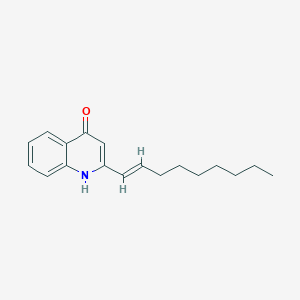

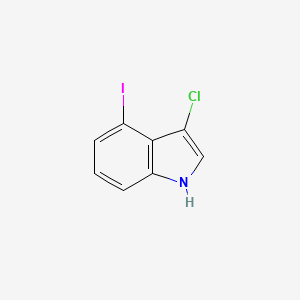

![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
